1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride

Lipophilicity Membrane permeability N1-alkyl chain SAR

Choose 1094622-48-6 for its N1-butyl chain (modulates lipophilicity), undefined stereocenter (enabling chiral resolution for differential pharmacology), and hydrochloride salt (offering reproducible dissolution in aqueous buffers like PBS/TRIS/HEPES compared to the free base). Ideal for medicinal chemistry teams synthesizing enantiopure kinase inhibitors or GPCR ligands, and as an NHC pro-ligand precursor in organometallic catalysis.

Molecular Formula C14H21ClN2O
Molecular Weight 268.79
CAS No. 1094622-48-6
Cat. No. B2991260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride
CAS1094622-48-6
Molecular FormulaC14H21ClN2O
Molecular Weight268.79
Structural Identifiers
SMILESCCCCN1C2=CC=CC=C2N=C1C(CC)O.Cl
InChIInChI=1S/C14H20N2O.ClH/c1-3-5-10-16-12-9-7-6-8-11(12)15-14(16)13(17)4-2;/h6-9,13,17H,3-5,10H2,1-2H3;1H
InChIKeyPTFLLOJPYUAGLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol Hydrochloride (CAS 1094622-48-6): Structural Benchmark for N1-Butyl-2-(1-hydroxypropyl) Benzimidazole Procurement


1-(1-Butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride (CAS 1094622-48-6) is a synthetic benzimidazole derivative with the molecular formula C₁₄H₂₁ClN₂O and molecular weight 268.78 g/mol . It features a benzimidazole core bearing an N1-butyl substituent and a 2-(1-hydroxypropyl) side chain, presented as a hydrochloride salt . This compound possesses one undefined stereocenter at the carbinol carbon (C-1 of the propan-1-ol chain), an H-bond donor count of 2, an H-bond acceptor count of 2, a topological polar surface area (TPSA) of 38 Ų, and five rotatable bonds [1]. It is commercially available as a research chemical in 5 mg and 50 mg quantities at ≥90% purity from Life Chemicals [2], positioning it as a building block for medicinal chemistry and a candidate for structure-activity relationship (SAR) exploration within the 2-substituted benzimidazole pharmacological space.

Why N1-Alkyl Chain Length, C2 Substituent Oxidation State, and Salt Form Prevent Simple Interchange with 1094622-48-6


Although the benzimidazole scaffold is pharmacologically privileged, 1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride derives its distinct property profile from three interdependent structural features: (1) the N1-butyl chain, which modulates lipophilicity and membrane partitioning relative to shorter-chain N1-alkyl analogs ; (2) the secondary alcohol at the C2-(propan-1-ol) position, which introduces a hydrogen-bond donor and an undefined stereocenter not present in 2-ketone or 2-unsubstituted analogs [1]; and (3) the hydrochloride salt form, which enhances aqueous solubility and solid-state stability compared to the free base [2]. Together, these features produce quantifiable differences in computed molecular properties—including logP, TPSA, H-bond donor count, and stereochemical complexity—that directly impact solubility, crystallinity, metabolic stability, and target-binding geometry. Substituting a generic N1-methyl, N1-ethyl, or 2-ketone benzimidazole without accounting for these parameter shifts risks altering pharmacokinetic behavior, reducing enantioselectivity potential, and invalidating SAR conclusions drawn from the butyl/propanol hydrochloride chemotype.

Quantitative Differentiators of 1-(1-Butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol Hydrochloride Against Closest Analogs: A Procurement-Focused Evidence Compilation


N1-Butyl Chain Extends LogP by ~36% Versus N1-Ethyl Analog, Enhancing Predicted Membrane Permeability

The N1-butyl substituent of 1094622-48-6 confers significantly higher predicted lipophilicity than the N1-ethyl congener (CAS 2034455-55-3). The ethyl analog has a computed LogP of 2.92 . Although an experimentally measured LogP for 1094622-48-6 is not published, the addition of two methylene units (–CH₂CH₂–) to the N1-alkyl chain predictably increases LogP by approximately 0.8–1.0 log units based on established Hansch π constants (+0.5 per CH₂ in aliphatic systems), yielding an estimated LogP of approximately 3.7–3.9 for the butyl derivative. This represents a calculated ~30–36% increase in logP, which translates to an approximately 6- to 10-fold increase in predicted octanol-water partition coefficient, favoring membrane permeation in cellular assays [1]. The N1-butyl compound also possesses an additional rotatable bond (5 vs. 3 for the ethyl analog), providing greater conformational flexibility for target engagement.

Lipophilicity Membrane permeability N1-alkyl chain SAR

Secondary Alcohol at C2 Creates an Undefined Stereocenter Absent in the 2-Ketone Analog, Enabling Chiral Resolution for Enantioselective SAR

1094622-48-6 possesses one undefined stereocenter at the carbinol carbon (C-1 of the propan-1-ol chain), as documented in its computed properties (Undefined Atom Stereocenter Count: 1) [1]. This arises from the secondary alcohol moiety, which cannot be achieved by the 2-ketone analog 1-(1-butyl-1H-benzo[d]imidazol-2-yl)ethanone (CAS 1262865-46-2, the closest commercially available butyl-benzimidazole comparator differing only by oxidation state at C2). The ketone analog (MW 216.28, C₁₃H₁₆N₂O) is achiral (Undefined Atom Stereocenter Count: 0) [2]. The secondary alcohol in 1094622-48-6 not only serves as a hydrogen-bond donor (HBD count = 2 vs. 0 for the ketone) but also provides a handle for chiral chromatographic resolution or asymmetric synthesis to produce enantiopure (R)- or (S)-1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol. This stereochemical differentiation is critical for labs investigating target stereospecificity, as enantiomers of chiral benzimidazole alcohols frequently exhibit divergent potency at enzyme active sites and receptor binding pockets.

Chiral resolution Stereochemistry Enantioselective SAR

Hydrochloride Salt Provides 100% H-Bond Donor Count Advantage Over Free Base, Correlating with Improved Aqueous Solubility

The hydrochloride salt of 1094622-48-6 offers superior aqueous solubility relative to its uncharged free base analog 3-(1-butylbenzimidazol-2-yl)propan-1-ol (CAS 305347-98-2, MF: C₁₄H₂₀N₂O, MW: 232.32) . The free base has an H-bond donor count of 1 (the terminal –OH of propanol) and an H-bond acceptor count of 2, with no ionic character. In contrast, the hydrochloride salt adds an ionizable proton on the benzimidazole N3 nitrogen, increasing the H-bond donor count to 2 [1]. This salt formation enhances aqueous solubility by promoting ionization-mediated solvation—a principle established for benzimidazole hydrochloride salts in pharmaceutical formulation [2]. The free base, lacking the hydrochloride counterion, exhibits reduced polarity and is less amenable to aqueous assay conditions. The hydrochloride form also improves long-term storage stability by reducing hygroscopicity compared to the free base, as noted in the product description stating that 'the hydrochloride salt form enhances stability and facilitates handling in synthetic processes' [3].

Salt form Aqueous solubility Solid-state stability

N1-Butyl-2-(1-hydroxypropyl) Substitution Pattern Enables Diverse Downstream Derivatization: Esterification, Oxidation, and NHC Complexation Pathways

The 2-(1-hydroxypropyl) group of 1094622-48-6 provides a chemically addressable secondary alcohol that can be selectively oxidized to the corresponding ketone (as in CAS 1262865-46-2) or esterified to introduce additional pharmacophoric elements [1]. This contrasts with the 3-(1-butylbenzimidazol-2-yl)propan-1-ol isomer (CAS 305347-98-2), where the hydroxyl is separated from the benzimidazole core by a three-carbon linker, altering both the electronic influence of the OH on the heterocycle and the steric accessibility of the alcohol for derivatization . Microwave-assisted synthetic methodology for N-butylbenzimidazole derivatives has been published, demonstrating that high yields (ca. 75% in 5 min) are achievable under green conditions when using NaCs-Norit as catalyst—a protocol directly applicable to the synthesis and derivatization of 1094622-48-6 [2]. Furthermore, N-butylbenzimidazoles serve as precursors to N-heterocyclic carbene (NHC) ligands, as exemplified by structurally characterized dichloro-bis-(1-butyl-1H-benzo[d]imidazole)-nickel(II) complexes [3], expanding the compound's utility beyond medicinal chemistry into organometallic catalysis.

Synthetic versatility Chemical derivatization N-heterocyclic carbene ligands

Optimal Procurement and Application Scenarios for 1-(1-Butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol Hydrochloride Based on Quantitative Differentiation Evidence


Chiral Benzimidazole Library Synthesis Requiring a Resolvable Secondary Alcohol Handle

Medicinal chemistry teams synthesizing enantiopure benzimidazole-based kinase inhibitors or GPCR ligands should prioritize 1094622-48-6 over the achiral 2-ketone analog (CAS 1262865-46-2). The undefined stereocenter at the carbinol carbon (Undefined Atom Stereocenter Count: 1) allows chiral HPLC resolution or asymmetric reduction to yield (R)- and (S)-enantiomers for differential pharmacological testing [1]. The 2-ketone analog lacks this stereocenter entirely, limiting SAR to a single planar geometry [2].

Intracellular Target Engagement Assays Requiring Enhanced Membrane Permeability

For cell-based assays targeting intracellular enzymes or receptors, 1094622-48-6 offers an estimated LogP advantage of approximately +0.8–1.0 log units over the N1-ethyl analog (CAS 2034455-55-3, computed LogP 2.92), corresponding to a predicted 6- to 10-fold increase in octanol-water partition coefficient . This enhanced lipophilicity, combined with 5 rotatable bonds for conformational adaptation, positions the compound favorably for passive diffusion across lipid bilayers in cellular models such as Caco-2 monolayer permeability screens [3].

Aqueous Biological Assay Development Requiring Reproducible Compound Solubilization

In high-throughput screening (HTS) or biochemical assay formats using aqueous buffers (e.g., PBS, TRIS, HEPES), the hydrochloride salt form of 1094622-48-6 (H-Bond Donor Count: 2) provides superior and more reproducible dissolution compared to the free base analog 3-(1-butylbenzimidazol-2-yl)propan-1-ol (H-Bond Donor Count: ~1, non-ionic, MW 232.32) . Procurement of the pre-formed hydrochloride salt eliminates the need for in situ HCl addition, reducing variability in compound handling across multi-user screening facilities [4].

Organometallic Catalyst Development Using Benzimidazole-Derived NHC Ligands

Research groups exploring N-heterocyclic carbene (NHC) transition-metal complexes for cross-coupling catalysis can employ 1094622-48-6 as a pro-ligand precursor. N-butylbenzimidazole derivatives form structurally characterized dichloro-bis-(NHC)-nickel(II) complexes, confirming the viability of the N1-butyl benzimidazole core in organometallic chemistry [5]. The 2-(1-hydroxypropyl) substituent offers an additional coordination or post-complexation functionalization site not available in simpler N-butylbenzimidazoles.

Quote Request

Request a Quote for 1-(1-butyl-1H-benzo[d]imidazol-2-yl)propan-1-ol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.